molecular formula C19H13FN2O3S B11406183 N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406183
M. Wt: 368.4 g/mol
InChI Key: GWZFDPWMRYONLO-UHFFFAOYSA-N
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Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety substituted with a fluorine atom at the 6-position and a chromene ring system with methyl groups at the 7- and 8-positions. The chromene core is further functionalized with a 4-oxo group and a carboxamide linkage to the benzothiazole ring.

Properties

Molecular Formula

C19H13FN2O3S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H13FN2O3S/c1-9-3-5-12-14(23)8-15(25-17(12)10(9)2)18(24)22-19-21-13-6-4-11(20)7-16(13)26-19/h3-8H,1-2H3,(H,21,22,24)

InChI Key

GWZFDPWMRYONLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Step 1: Chromene Carboxylic Acid Synthesis

Base Reaction :

  • Resorcinol derivatives react with α-heteroaryl acetophenones (e.g., benzothiazole acetonitrile) via the Hoesch reaction to form ketone intermediates.

  • Cyclization : Treatment with ethyl orthoformate or acetic anhydride in pyridine yields the chromene core.

Optimized Conditions :

  • Temperature : 75–85°C (reflux).

  • Solvent : Acetonitrile or pyridine.

Step 2: Amide Coupling

Procedure :

  • Carboxylic acid activation : 7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is treated with DCC and DMAP in DCM.

  • Amine addition : 6-Fluoro-1,3-benzothiazole-2-amine is added under inert atmosphere (N₂).

Critical Parameters :

ParameterOptimal RangeImpact
DCC equivalents 1.1–1.2 eqEnsures complete activation
Reaction time 12–24 hoursBalances yield and purity
pH control Neutral (pH 7–8)Prevents side reactions

Purification and Yield Enhancement

Workup and Isolation

  • Extraction : Organic layer (DCM) is washed with brine and dried (MgSO₄).

  • Crystallization : Ethyl acetate or methanol precipitates the product.

Yield Optimization Data

StepYield (%)Purity (HPLC)Source
Cyclization60–75>95
Coupling70–8093–99

Alternative Methods and Challenges

Alternative Coupling Agents

AgentAdvantagesLimitations
HATU High efficiencyCost-intensive
EDC/HOBt ScalableLower purity

Side Reaction Mitigation

  • Acid scavenging : Triethylamine or pyridine neutralizes HCl byproducts.

  • Temperature control : <85°C prevents decomposition of fluorinated benzothiazole.

Comparative Analysis of Methods

MethodKey FeaturesYieldPurity
DCC/DMAP Mild conditions, high selectivity70–80%93–99%
HATU Faster kinetics85–90%95–98%
Microwave-assisted Reduced time60–70%90–93%

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

The compound exhibits promising biological activities that make it suitable for further investigation in various therapeutic areas:

Anticancer Activity

Research indicates that N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines and inhibit cell proliferation.

Key Findings :

StudyCell LineIC50 (µM)Mechanism of Action
Study 1MCF7 (Breast Cancer)12.5Apoptosis induction
Study 2A549 (Lung Cancer)15.0Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound also demonstrates antimicrobial activity against various pathogens. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies :

  • Study on Antimicrobial Efficacy : The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to bacterial enzymes, disrupting their function and leading to cell death.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with a good bioavailability profile. However, comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic use.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The chromene ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of chromene-carboxamide derivatives with variations in substituents and heterocyclic systems. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents (Benzothiazole/Other) Chromene Substituents Density (g/cm³)
N-(6-Fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (Target Compound) Not Provided C₁₉H₁₃FN₂O₃S ~368.07 6-Fluoro-benzothiazole 7,8-dimethyl Not Available
N-(6-Chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide 873082-76-9 C₁₉H₁₃ClN₂O₃S 384.84 6-Chloro-benzothiazole 6,7-dimethyl Not Available
N-(6-Chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 873681-92-6 C₁₉H₁₃ClN₂O₃S 384.84 6-Chloro-benzothiazole 6,8-dimethyl 1.5±0.1
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 873082-73-6 C₁₆H₁₅N₃O₃S 329.37 5-Ethyl-1,3,4-thiadiazole 7,8-dimethyl Not Available
N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 890601-08-8 C₂₄H₂₆N₂O₅S 454.50 Tetrahydrobenzothiophene with methoxyethyl carbamoyl 7,8-dimethyl Not Available

Key Observations:

Substituent Effects on Benzothiazole/Other Heterocycles: The target compound features a 6-fluoro-benzothiazole group, distinguishing it from the 6-chloro analogs (CAS 873082-76-9 and 873681-92-6) . The thiadiazole derivative (CAS 873082-73-6) replaces benzothiazole with a 5-ethyl-1,3,4-thiadiazole ring, which could alter π-stacking interactions or metabolic stability . The tetrahydrobenzothiophene analog (CAS 890601-08-8) introduces a saturated ring system and a methoxyethyl carbamoyl group, likely increasing molecular weight and hydrophilicity .

Chromene Substitution Patterns :

  • The target compound and the thiadiazole analog share 7,8-dimethyl groups on the chromene ring, whereas the chloro-benzothiazole analogs (CAS 873082-76-9 and 873681-92-6) exhibit 6,7-dimethyl or 6,8-dimethyl substitutions. These positional differences may affect steric hindrance or intramolecular interactions .

Physicochemical Properties :

  • The 6-chloro-6,8-dimethyl analog (CAS 873681-92-6) has a reported density of 1.5±0.1 g/cm³ , suggesting moderate packing efficiency in the solid state . Similar data for the target compound or other analogs are unavailable.
  • Molecular weights vary significantly, with the tetrahydrobenzothiophene derivative (454.50 g/mol) being the largest due to its extended substituents .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

C15H12FN3O3SC_{15}H_{12}FN_3O_3S

It contains a chromene core fused with a benzothiazole moiety, which is known to enhance biological activity due to the electron-withdrawing properties of the fluorine atom and the heterocyclic nature of the benzothiazole ring.

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes related to neurodegenerative diseases. For instance, its derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy .
  • Anti-inflammatory Properties : The chromene structure is associated with anti-inflammatory activities. Compounds with similar frameworks have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play significant roles in inflammatory processes .
  • Antimicrobial Activity : Recent studies indicate that benzothiazole derivatives exhibit antimicrobial properties. The specific compound under consideration may also demonstrate effectiveness against various bacterial strains, although detailed studies are still required to confirm these effects .

In Vitro Studies

Recent research has focused on evaluating the biological activity of this compound through various in vitro assays:

Activity IC50 (μM) MIC (μM)
AChE Inhibition10.4-
BuChE Inhibition5.4-
COX-2 Inhibition9.0-
LOX-15 Inhibition12.5-

These results indicate that the compound possesses significant inhibitory activity against cholinesterases and cyclooxygenases, suggesting its potential utility in treating neurodegenerative diseases and inflammatory conditions.

Case Studies

  • Neuroprotective Effects : A study conducted on MCF-7 breast cancer cells demonstrated that compounds similar to this compound exhibited cytotoxicity at varying concentrations. The most potent derivatives showed IC50 values significantly lower than traditional treatments, indicating enhanced efficacy .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The compound's structure was linked to improved membrane permeability and interaction with bacterial enzymes, leading to cell death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?

  • Methodology :

  • Step 1 : Start with halogenated benzothiazole precursors (e.g., 6-fluoro-1,3-benzothiazol-2-amine) and chromene-2-carboxylic acid derivatives. Use coupling agents like EDCI/HOBt or DCC for amide bond formation .
  • Step 2 : Optimize reaction conditions (e.g., reflux in ethanol or THF at 170–210°C for 2–4 hours) to achieve yields of 60–90% .
  • Step 3 : Purify via flash chromatography (e.g., CH₂Cl₂/EtOH 98:2) and recrystallization (e.g., toluene/hexane) .

Q. How can structural integrity and purity be validated for this compound?

  • Analytical Techniques :

  • FTIR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .
  • NMR : Look for diagnostic signals (e.g., chromene C=O at δ ~167–168 ppm in ¹³C NMR; aromatic protons in the 7.3–8.2 ppm range in ¹H NMR) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Protocol :

  • Antimicrobial Testing : Employ microdilution assays (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC/MBC values (e.g., MIC range: 8–64 µg/mL) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Approach :

  • Substituent Variation : Modify the benzothiazole (e.g., replace fluorine with chloro or methyl groups) or chromene (e.g., alter dimethyl positions) .

  • Biological Testing : Compare MIC/IC₅₀ values across derivatives (see example table below).

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or kinase enzymes .

    DerivativeR₁ (Benzothiazole)R₂ (Chromene)MIC (µg/mL)IC₅₀ (µM)
    Parent Compound6-Fluoro7,8-dimethyl1612.5
    Chloro Analog6-Chloro7,8-dimethyl88.2
    Methyl-Substituted Chromene6-Fluoro6,7-dimethyl3218.7

Q. How should contradictory biological activity data between studies be resolved?

  • Strategies :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., identical bacterial inoculum size: 1.0 × 10⁵ CFU/mL) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across triplicate runs .
  • Mechanistic Studies : Use time-kill assays or transcriptomics to identify off-target effects .

Q. What crystallographic methods are recommended for resolving the compound’s 3D structure?

  • Protocol :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : Apply SHELXL for small-molecule refinement. Key parameters: R₁ < 0.05, wR₂ < 0.15 .
  • Validation : Check CCDC deposition (e.g., CIF file) for bond-length accuracy (±0.02 Å) .

Methodological Considerations

  • Synthesis Optimization :

    • Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) to improve amidation efficiency .
    • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for yield and purity .
  • Data Interpretation :

    • NMR Artifacts : Identify residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) to avoid misassignment .
    • Bioactivity Confounders : Control for DMSO cytotoxicity (limit to <1% v/v in assays) .

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